![molecular formula C22H26N4O3S B2384561 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189646-90-9](/img/structure/B2384561.png)
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a type of heterocyclic organic compound . It’s often used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds often involves crystallization from ethanol or methanol . The product is typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using a variety of techniques. For instance, the elemental (C, H, N) analyses can be performed on a Perkin Elmer model 2400 elemental analyzer .Chemical Reactions Analysis
The reaction mixtures resulting from the synthesis of these compounds are often poured into ice-cold water, neutralized to pH 7, and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using elemental analysis techniques .Scientific Research Applications
Synthesis and Potential Applications
Novel Compound Synthesis
The research has led to the synthesis of novel compounds with potential antibacterial and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety showed potent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans. These compounds also demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).
Thermal Behavior Studies
Investigations into the thermal behavior of benzothiazine derivatives have been conducted, revealing insights into their structural stability and potential tautomeric forms, which could impact their biological activity (Krzyżak et al., 2013).
Antihypertensive Potential
Piperazine derivatives have been synthesized and evaluated for their potential as antihypertensive agents, indicating the broad utility of these compounds in therapeutic applications (Cecchetti et al., 2000).
Biopharmaceutical Applications
Antimicrobial Activity
The synthesized morpholinyl/piperazinylbenzothiazines have shown significant antimicrobial activity against bacterial species like E. coli and Bacillus cereus, highlighting their potential in addressing bacterial infections (Sharma et al., 2011).
Biopharmaceutical Material
Substituted 4H-1,4-Benzothiazine and piperazine compounds have been studied for their antimicrobial and antioxidant properties, emphasizing the relevance of these compounds as biopharmaceutical materials (Saroha et al., 2020).
Mechanisms of Action and Therapeutic Implications
CNS and Antioxidant Properties
Derivatives of pyridothiazine-1,1-dioxide have been evaluated for their central nervous system (CNS) and antioxidant properties, with some compounds displaying moderate antioxidant activities and analgesic action in animal models (Malinka et al., 2002).
Novel Anticancer Activity
Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities, suggesting their utility as novel apoptotic agents in cancer treatment (Byrappa et al., 2017).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have been recognized for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications, further demonstrating the versatility of these compounds in medicinal chemistry (Brito et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNSOKUNNGFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

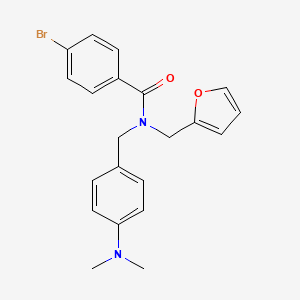
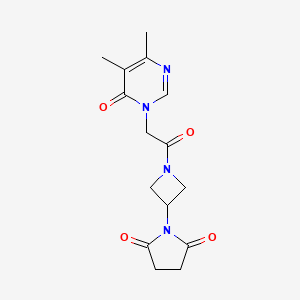
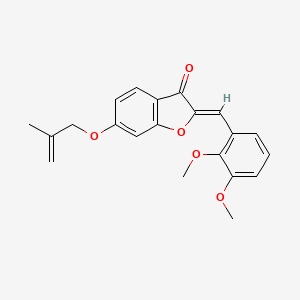
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
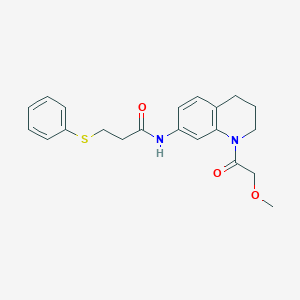
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
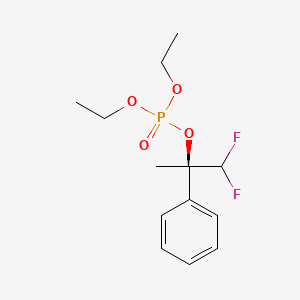
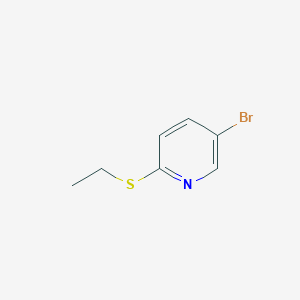
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)